2,2,4-Trimethyl-1,2-dihydroquinoline-6-carboxylic acid
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Overview
Description
2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) is a compound of significant pharmacological importance . It is considered a very important and effective industrial antioxidant in rubber technologies and is also employed in preserving animal nutriments and vegetable oils .
Chemical Reactions Analysis
The synthesis of TMQ involves the reaction of aniline with acetone in the presence of selected sulfonic acid silica catalysts . The reaction conditions are optimized, and a plausible reaction mechanistic pathway is derived from FT-IR and GC–MS data .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, poly (1,2-dihydro-2,2,4-trimethyl-quinoline), include a molar mass of 173.25, a density of 1.08, a melting point of 72-94°C, a boiling point of >315°C, and a solubility of <0.1 g/100 mL at 23 ºC .Scientific Research Applications
Antibacterial Activity
Studies have explored the structure-activity relationships of various quinoline derivatives, including those related to 2,2,4-Trimethyl-1,2-dihydroquinoline-6-carboxylic acid, demonstrating significant antibacterial activities against Gram-positive and Gram-negative bacteria. These compounds, through structural modifications, have shown promise in combating bacterial infections, highlighting their potential in developing new antibacterial agents (H. Koga et al., 1980).
Neuropharmacological Applications
Derivatives of 2,2,4-Trimethyl-1,2-dihydroquinoline-6-carboxylic acid have been synthesized and evaluated for their antagonist activity at the glycine site on the NMDA receptor. These studies provide insights into the conformational and stereochemical requirements for developing compounds with potential applications in neuropharmacology, particularly in modulating neurotransmitter systems (R. Carling et al., 1992).
Anticancer Research
Compounds derived from 2,2,4-Trimethyl-1,2-dihydroquinoline-6-carboxylic acid have been investigated for their anticancer properties. For instance, the synthesis and evaluation of tetrahydroisoquinoline derivatives have demonstrated potential anticancer activity, indicating the utility of these compounds in structural-activity relationship studies of antitumor agents (Hui-jing Li et al., 2013).
Photolabile Protecting Groups
Research has identified brominated hydroxyquinoline derivatives, related to 2,2,4-Trimethyl-1,2-dihydroquinoline-6-carboxylic acid, as effective photolabile protecting groups for carboxylic acids. These compounds offer enhanced single photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making them valuable tools in the development of light-sensitive probes for biological research (O. Fedoryak et al., 2002).
Chemical Synthesis and Ligand Design
Further studies have focused on the synthesis of various quinoline and isoquinoline derivatives for applications in chemical synthesis and ligand design. These efforts aim to develop novel methodologies for constructing complex molecules, which are of great interest in synthetic organic chemistry and drug discovery (D. Shabashov et al., 2010).
Mechanism of Action
While the specific mechanism of action for “2,2,4-Trimethyl-1,2-dihydroquinoline-6-carboxylic acid” is not available, TMQ and its derivatives have been found to display an extensive array of antibacterial, antidiabetic, antimalarial, and anti-inflammatory properties . They also have great practical importance as lipid peroxidation inhibitors, and progesterone agonists and antagonists .
Future Directions
properties
IUPAC Name |
2,2,4-trimethyl-1H-quinoline-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-8-7-13(2,3)14-11-5-4-9(12(15)16)6-10(8)11/h4-7,14H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPYQECEIYESLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)C(=O)O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4-Trimethyl-1,2-dihydroquinoline-6-carboxylic acid |
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